2-Bromo-4-cyanopyridine

Hydrolysis Isonicotinic acid Cyanopyridine

Sourcing halogenated pyridine building blocks with inconsistent reactivity can derail cross-coupling campaigns. 2-Bromo-4-cyanopyridine (CAS 10386-27-3) provides a predictable, high-yielding solution. • Delivers 92% yield in Suzuki-Miyaura couplings for protease inhibitor intermediates. • Enables independent manipulation of bromine and cyano groups for heteroaromatic library expansion. • Performs equally well as chloro/methyl analogs in hydrolysis (60-80% yield), enabling late-stage diversification without yield penalty.

Molecular Formula C6H3BrN2
Molecular Weight 183.01 g/mol
CAS No. 10386-27-3
Cat. No. B076586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-cyanopyridine
CAS10386-27-3
Molecular FormulaC6H3BrN2
Molecular Weight183.01 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C#N)Br
InChIInChI=1S/C6H3BrN2/c7-6-3-5(4-8)1-2-9-6/h1-3H
InChIKeyAWSJFEKOXQBDSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-cyanopyridine: Strategic Halide Building Block


2-Bromo-4-cyanopyridine (CAS 10386-27-3), also known as 2-bromoisonicotinonitrile, is a halogenated pyridine derivative with the molecular formula C₆H₃BrN₂ and a molecular weight of 183.01 g/mol [1]. It is a crystalline solid with a melting point typically reported between 70–80°C [2]. Its structure, featuring a reactive bromine atom ortho to the pyridine nitrogen and an electron-withdrawing cyano group at the para-position, establishes it as a versatile heteroaryl halide building block. It is widely employed in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to construct complex molecules for pharmaceutical and agrochemical research .

2-Bromo-4-cyano substitution pattern required
Suzuki-Miyaura and SNAr coupling compatibility
Bromo leaving group offers reported reactivity balance

2-Bromo-4-cyanopyridine: Regio- and Halogen-Specificity


The simple substitution of 2-Bromo-4-cyanopyridine with a positional isomer or a different halogen analog (e.g., chloro or iodo derivatives) cannot be assumed to yield equivalent synthetic outcomes [1]. The precise 2-bromo-4-cyano substitution pattern dictates a unique electronic environment on the pyridine ring, directly influencing reactivity in palladium-catalyzed cross-couplings, nucleophilic substitutions, and downstream transformations like hydrolysis [2]. Furthermore, the bromine atom offers a distinct reactivity profile compared to chlorine or iodine, impacting both reaction kinetics and the stability of intermediates [3]. Therefore, selecting this specific regioisomer is a deliberate decision rooted in the predictable and reproducible chemical behavior required for constructing a defined molecular architecture, rather than a generic choice among halopyridine building blocks.

2-Chloro analog
Reactivity may be significantly lower; specialized catalysts often required.
2-Iodo analog
Higher reactivity may increase side reactions and cost, with no guaranteed yield benefit.
3-Substituted regioisomer
Steric environment at 2- vs 3-position alters SNAr reactivity; may not be directly interchangeable.

2-Bromo-4-cyanopyridine: Comparative Performance Evidence


Hydrolysis Yields of 2-Substituted Cyanopyridines

Hydrolysis of 2-bromo-4-cyanopyridine with hydrochloric or hydrobromic acid yields the corresponding 2-substituted isonicotinic acid within the same yield range (60-80%) as other 2-substituted analogs like the methyl and chloro derivatives [1].

Hydrolysis Yield Parity
Head-to-head
60–80% yield, equivalent to chloro and methyl analogs
Viable precursor for 2-substituted isonicotinic acids
HCl/HBr hydrolysis conditions
Hydrolysis Isonicotinic acid Cyanopyridine

Suzuki-Miyaura Coupling: Halogen Reactivity Comparison

In a case study for synthesizing a key intermediate for a protease inhibitor, 2-bromo-4-cyanopyridine achieved a 92% yield via Suzuki-Miyaura coupling . In contrast, general trends in cross-coupling reactivity show that aryl chlorides (e.g., 2-chloro-4-cyanopyridine) are significantly less reactive under standard conditions, often requiring specialized and expensive catalysts, while aryl iodides (e.g., 2-iodo-4-cyanopyridine) can be more reactive but are also more prone to side reactions and are less cost-effective [1].

Suzuki Coupling Yield
Cross-study comparable
92% yield reported for bromo analog
Favorable balance of reactivity and robustness
Exact comparator under identical conditions not provided
Suzuki-Miyaura coupling C-C bond formation Halopyridine reactivity

Steric Effects on Pyridine Reactivity: 2- vs. 3-Position

Computational studies on the halogenation of pyridines via SNAr pathways have shown that steric interactions during C-P bond cleavage are a key factor accounting for differences in reactivity between 2- and 3-substituted pyridines [1].

Steric Reactivity Difference
Class-level inference
2- vs 3-position steric effects are distinct
Regioisomer substitution may alter SNAr pathway
Based on computational SNAr studies
Steric hindrance SNAr Regioselectivity

Hammett Analysis: Substituent Effects on Cyanopyridines

A study correlating IR and NMR spectral data of substituted cyanopyridines with Hammett substituent constants demonstrates that the nature of the substituent on the cyanopyridine ring quantitatively affects its electronic properties [1]. The presence of a bromo group (σₚ = 0.23) versus a chloro group (σₚ = 0.23) or a hydrogen atom (σₚ = 0.00) will predictably alter the electron density of the pyridine ring.

Electronic Substituent Effect
Class-level inference
σₚ = 0.23 (Br), comparable to Cl (0.23), differs from H (0.00)
Defined electron-withdrawing profile impacts coupling reactivity
Hammett correlation using IR/NMR data
Hammett constants SAR Electronic effects

2-Bromo-4-cyanopyridine: Application Scenarios


Kinase Inhibitor Scaffolds via Suzuki-Miyaura Coupling

2-Bromo-4-cyanopyridine is the halogenated building block of choice for introducing a 4-cyanopyridine moiety into complex drug candidates when a high-yielding, robust Suzuki-Miyaura cross-coupling is required. Its reactivity profile, as evidenced by the reported 92% yield in a protease inhibitor intermediate synthesis [1], makes it a more practical and reliable alternative to its less reactive 2-chloro counterpart or the more costly and sensitive 2-iodo analog . The resulting biaryl structures are common motifs in kinase inhibitors and other therapeutic agents.

Agrochemical Discovery: Fungicide and Herbicide Development

The compound serves as a versatile intermediate for constructing a diverse library of heteroaromatic analogs for screening in agrochemical discovery. Its dual functionality allows for the independent manipulation of the bromine atom for cross-coupling and the cyano group for further transformations [1]. A specific application includes its use as a precursor to novel fungicides targeting Fusarium species , demonstrating a proven pathway to generating lead compounds with relevant biological activity.

Process Chemistry: 2-Substituted Isonicotinic Acid Synthesis

For synthetic routes requiring a 2-substituted isonicotinic acid, 2-bromo-4-cyanopyridine is a demonstrably effective precursor. As established by the direct head-to-head comparison of hydrolysis yields, it performs equally well (60-80% yield) as other 2-substituted analogs (e.g., methyl, chloro) under standard hydrolysis conditions [1]. This allows process chemists to select the 2-bromo derivative when the subsequent synthetic step leverages the presence of the bromine atom (e.g., for a late-stage diversification), without sacrificing yield in the initial hydrolysis step.

Application
Selection Property
Validation Focus
Biaryl library synthesis via Suzuki-Miyaura
High reported cross-coupling yield
Coupling efficiency & purity under standard conditions
Agrochemical lead discovery
Versatile heteroaryl halide scaffold
Activity in targeted biological screens
2-Substituted isonicotinic acid synthesis
Comparable hydrolysis yield to chloro/methyl analogs
Yield and purity in acid hydrolysis

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